![molecular formula C15H15NO3 B2978567 1-Methyl-4-[2-(4-nitrophenoxy)ethyl]benzene CAS No. 72567-42-1](/img/structure/B2978567.png)
1-Methyl-4-[2-(4-nitrophenoxy)ethyl]benzene
Descripción general
Descripción
“1-Methyl-4-[2-(4-nitrophenoxy)ethyl]benzene” is an organic compound with the molecular formula C15H15NO3. It is a benzene derivative, which means it contains a benzene ring in its structure . The compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of “this compound” includes a benzene ring, a nitro group (NO2), and an ethyl group (C2H5). The nitro group is attached to the benzene ring via an oxygen atom, forming a nitrophenoxy group . The exact 3D structure of the molecule is not provided in the available resources.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
1-Methyl-4-[2-(4-nitrophenoxy)ethyl]benzene and its derivatives have been synthesized and characterized for various applications in scientific research. For instance, the synthesis of 1,4-bis((4-nitrophenoxy)methyl)benzene, a potential monomer for polymeric materials, has been explored. Elemental and spectral studies, alongside single crystal analysis, have confirmed its structure. This compound, along with its amino-analogue, showed strong DNA binding capabilities, suggesting potential applications in genetic studies and materials science (Haider et al., 2011).
Photocatalysis and Environmental Applications
The photocatalytic degradation of pollutants is another area where derivatives of this compound have been studied. For example, the preparation and use of 1,2-bis(3,4-dicyanophenoxymethyl)benzene in synthesizing binuclear zinc phthalocyanine for environmental applications showcase the compound's relevance in reducing pollution through advanced oxidation processes (Tolbin et al., 2002).
Sensing Applications
Compounds derived from this compound have been employed as sensors for detecting specific ions in aqueous media. The development of sensitive and selective sensors for cyanide detection demonstrates the versatility of these compounds in environmental monitoring and safety applications (Elsafy et al., 2018).
Liquid Crystal Synthesis
The synthesis of nonsymmetric liquid crystalline dimers containing azobenzene groups, derived from this compound, highlights its use in materials science, especially in the creation of nematic and smectic A phases liquid crystals. These compounds exhibit photochromism, making them suitable for applications in optical devices and materials research (Rahman et al., 2009).
Adsorption and Environmental Remediation
Further, these compounds have been evaluated for their efficiency in adsorbing pollutants from the environment. Arylene- and ethylene-bridged polysilsesquioxanes, synthesized from similar precursors, have shown significant potential in adsorbing phenolic compounds, illustrating their utility in water treatment and environmental remediation efforts (Burleigh et al., 2002).
Propiedades
IUPAC Name |
1-methyl-4-[2-(4-nitrophenoxy)ethyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-12-2-4-13(5-3-12)10-11-19-15-8-6-14(7-9-15)16(17)18/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXXGGNTJNSZCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCOC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-Cyanocyclohexyl)-2-[2-(4-fluorophenyl)-6-methylmorpholin-4-yl]propanamide](/img/structure/B2978484.png)
![N-(4-ethoxyphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2978485.png)
![2-(1,2-Benzoxazol-3-yl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2978486.png)
![N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2978489.png)
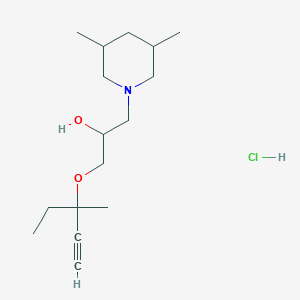
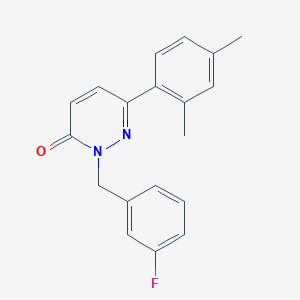
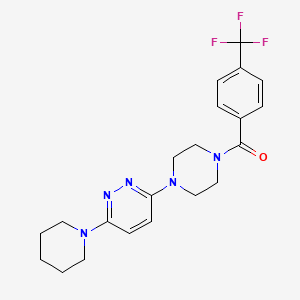
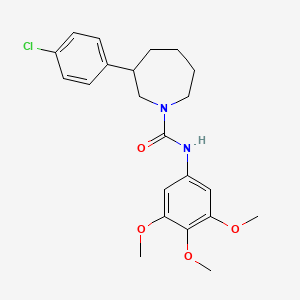
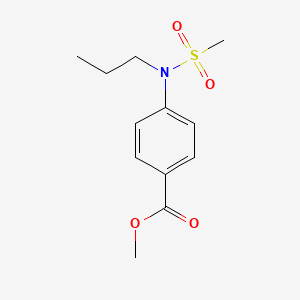


![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2978504.png)
![Phenyl 3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2978505.png)
![(Z)-N'-[(6-fluoropyridin-2-yl)amino]-2-(pyridin-2-ylsulfanyl)ethanimidamide](/img/structure/B2978506.png)
